molecular formula C11H15NO3 B2719267 1-Nitro-2-(pentan-3-yloxy)benzene CAS No. 63929-84-0

1-Nitro-2-(pentan-3-yloxy)benzene

Cat. No.: B2719267
CAS No.: 63929-84-0
M. Wt: 209.245
InChI Key: AUTALUFKIARWSJ-UHFFFAOYSA-N
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Description

1-Nitro-2-(pentan-3-yloxy)benzene is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a pentan-3-yloxy group. It is primarily used in research and development within the fields of organic chemistry and material science.

Preparation Methods

The synthesis of 1-Nitro-2-(pentan-3-yloxy)benzene typically involves the nitration of 2-(pentan-3-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating .

Chemical Reactions Analysis

1-Nitro-2-(pentan-3-yloxy)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-(pentan-3-yloxy)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(pentan-3-yloxy)benzene is primarily related to its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications. Additionally, the compound’s reactivity can be modulated by the presence of the pentan-3-yloxy group, which influences its solubility and steric properties .

Comparison with Similar Compounds

1-Nitro-2-(pentan-3-yloxy)benzene can be compared with other nitro-substituted benzene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for specialized research applications.

Properties

IUPAC Name

1-nitro-2-pentan-3-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-9(4-2)15-11-8-6-5-7-10(11)12(13)14/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTALUFKIARWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Pentoxy)-1-nitrobenzene (366 mg, 70%) was prepared from 3-pentanol (0.27 ml, 2.5 mmol) and 1-fluoro-2-nitrobenzene (0.36 g, 2.5 mmol) following the general procedure G. This was reduced to 2-(3-pentoxy)aniline (0.25 g, 80%) following general procedure B. N-[2-(3-pentoxy)phenyl]-N′-(thiazol-2-yl)urea (0.26 g, 57%) was prepared from 2-(3-pentoxy)aniline (0.25 g, 1.5 mmol) and 2-aminothiazole (150 mg, 1.5 mmol) following the general procedure D.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three

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